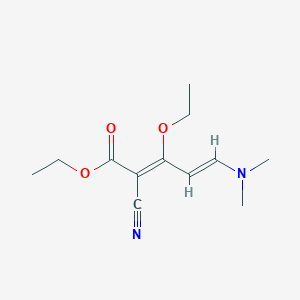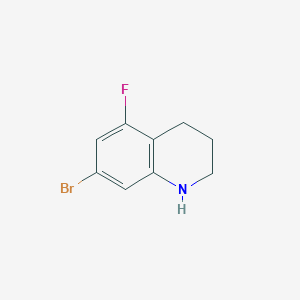
(2Z,4E)-Ethyl 2-cyano-5-(dimethylamino)-3-ethoxypenta-2,4-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z,4E)-Ethyl 2-cyano-5-(dimethylamino)-3-ethoxypenta-2,4-dienoate is an organic compound with a complex structure. It contains a total of 27 bonds, including multiple double bonds, a triple bond, an ester group, a tertiary amine, and a nitrile group . The molecular formula is C12H18N2O3, and it has a molecular weight of approximately 238.29 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,4E)-Ethyl 2-cyano-5-(dimethylamino)-3-ethoxypenta-2,4-dienoate can be achieved through a stereoselective one-pot method. This involves the reaction of ketene dithioacetal with various aromatic ketone compounds. The reaction typically proceeds in the presence of a base such as sodium hydroxide in a solvent like dimethyl sulfoxide (DMSO). The process involves a cascade reaction that includes the addition of ketene dithioacetal to the ketone, elimination of a methylthiolate anion, intramolecular cyclization, and ring-opening reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the one-pot synthesis method mentioned above can be scaled up for industrial applications. The use of readily available reagents and mild reaction conditions makes this method suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z,4E)-Ethyl 2-cyano-5-(dimethylamino)-3-ethoxypenta-2,4-dienoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the compound under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
(2Z,4E)-Ethyl 2-cyano-5-(dimethylamino)-3-ethoxypenta-2,4-dienoate has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of polymers and other materials with unique properties.
Mécanisme D'action
The mechanism of action of (2Z,4E)-Ethyl 2-cyano-5-(dimethylamino)-3-ethoxypenta-2,4-dienoate involves its interaction with various molecular targets. The compound’s nitrile and ester groups can form hydrogen bonds and other interactions with enzymes and receptors, affecting their activity. The exact pathways and targets depend on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2Z,4E)-2-cyano-5-(dimethylamino)penta-2,4-dienoic acid: This compound has a similar structure but contains a carboxylic acid group instead of an ester group.
2-ethylhexyl (2Z,4E)-2-cyano-5-(dimethylamino)penta-2,4-dienoate: This compound has a longer alkyl chain, which affects its physical and chemical properties.
Uniqueness
(2Z,4E)-Ethyl 2-cyano-5-(dimethylamino)-3-ethoxypenta-2,4-dienoate is unique due to its combination of functional groups, which provide a wide range of reactivity and applications. Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields.
Propriétés
Formule moléculaire |
C12H18N2O3 |
|---|---|
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
ethyl (2Z,4E)-2-cyano-5-(dimethylamino)-3-ethoxypenta-2,4-dienoate |
InChI |
InChI=1S/C12H18N2O3/c1-5-16-11(7-8-14(3)4)10(9-13)12(15)17-6-2/h7-8H,5-6H2,1-4H3/b8-7+,11-10- |
Clé InChI |
NIMVJEVMCSOWGT-LFOHPMNASA-N |
SMILES isomérique |
CCO/C(=C(/C#N)\C(=O)OCC)/C=C/N(C)C |
SMILES canonique |
CCOC(=C(C#N)C(=O)OCC)C=CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-[[(2,5-Dichloroanilino)-sulfanylmethyl]amino]-4-piperidin-1-ylphenyl]ethanone](/img/structure/B12279509.png)
![1-({1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}amino)propan-2-ol](/img/structure/B12279512.png)





![2-{[4-(4-chlorophenyl)phthalazin-1-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B12279538.png)
![5-(Chloromethyl)-1,2,3-tris[(4-dodecoxyphenyl)methoxy]benzene](/img/structure/B12279548.png)

![7-fluoro-3-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B12279568.png)


![ethyl5-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12279581.png)
